N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide
Description
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide (IUPAC name: 2-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide) is a quinazolinone-based benzamide derivative. Its molecular formula is C23H18N4O4, and it is structurally characterized by a 2-methyl-4-oxo-3,4-dihydroquinazoline core linked to a phenyl ring substituted with a 3-nitrobenzamide group . It is commercially available as a screening compound (ChemDiv ID: G856-9584) and has been synthesized for structural and functional studies .
Properties
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c1-14-23-20-11-3-2-10-19(20)22(28)25(14)17-8-5-7-16(13-17)24-21(27)15-6-4-9-18(12-15)26(29)30/h2-13H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSZSDNGUWAFJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides.
Introduction of the Nitrobenzamide Group: The nitrobenzamide group can be introduced through a nucleophilic substitution reaction, where the quinazolinone derivative reacts with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-induced synthesis to enhance reaction rates and yields . Green chemistry approaches, such as the use of deep eutectic solvents (DES), can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Key Structural Features
The compound comprises a quinazolinone core (2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl) linked to a 3-nitrobenzamide group. This combination enables distinct reactivity patterns, including modifications to the nitro group, amide bond, and aromatic rings.
Reaction Types
| Reaction Type | Reagents/Conditions | Products | Citations |
|---|---|---|---|
| Nitro Group Reduction | Hydrogen gas (H₂) with palladium catalyst (Pd/C) | 3-Aminobenzamide derivative | |
| Amide Hydrolysis | Acidic (HCl) or basic (NaOH) conditions | 3-Nitrobenzoic acid and 2-methyl-4-oxoquinazoline | |
| Substitution | Nucleophiles (e.g., amines, thiols) | Substituted derivatives (e.g., amine/thiol-linked products) | |
| Oxidation | Strong oxidizing agents (KMnO₄, CrO₃) | Oxidized quinazolinone derivatives |
Reaction Mechanisms
-
Nitro Reduction : The nitro group (NO₂) is reduced to an amine (NH₂) via catalytic hydrogenation, a common transformation in nitrobenzamide derivatives.
-
Amide Hydrolysis : The amide bond undergoes cleavage under acidic or basic conditions, yielding carboxylic acid and amine fragments.
-
Substitution : Nucleophilic attack occurs at electrophilic sites on the benzamide or quinazolinone moieties.
Biological Implications of Reactions
-
Anticancer Activity : Reduction of the nitro group to an amine may enhance interactions with molecular targets (e.g., kinases), as observed in related quinazolinone derivatives .
-
Antimicrobial Potential : Nitro-to-amine conversion could modulate antibacterial activity by altering DNA-binding properties .
-
Fluorescence Applications : Oxidation or substitution reactions might influence the compound’s photophysical properties, relevant for imaging probes.
Industrial and Synthetic Considerations
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of quinazoline derivatives, including N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide. Research indicates that such compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, derivatives have shown effectiveness against multiple cancer types, including breast and lung cancers .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the quinazoline moiety is crucial for this activity, as it enhances the compound's ability to disrupt bacterial cell walls and inhibit growth. Studies have reported that modifications to the quinazoline structure can lead to increased potency against resistant strains of bacteria .
Anticonvulsant Effects
Research has also indicated that certain quinazoline derivatives possess anticonvulsant properties. These compounds may modulate neurotransmitter systems or ion channels involved in seizure activity, making them potential candidates for developing new antiepileptic drugs .
Fluorescent Properties
Quinazoline derivatives like this compound have been explored for their fluorescent properties, which can be utilized in various applications such as biological imaging and sensor technology. The ability to fluoresce under specific conditions allows these compounds to serve as effective markers in cellular studies .
Polymer Chemistry
In polymer science, quinazoline-based compounds are being investigated as additives to enhance the mechanical properties and thermal stability of polymers. Their incorporation into polymer matrices can improve material performance in applications ranging from packaging to biomedical devices .
Pesticidal Activity
Research into the pesticidal applications of quinazoline derivatives has revealed their potential as effective agents against agricultural pests. The compound's ability to interfere with pest metabolism or reproduction makes it a candidate for developing new pesticides that are less harmful to non-target organisms .
Plant Growth Regulation
Some studies suggest that quinazoline derivatives can act as plant growth regulators, promoting growth or enhancing resistance to environmental stressors. This application could lead to more sustainable agricultural practices by reducing the need for synthetic fertilizers .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Khalil et al., 2003 | Anticancer | Demonstrated significant inhibition of tumor growth in vitro and in vivo models using quinazoline derivatives. |
| Godhani et al., 2016 | Antimicrobial | Reported broad-spectrum antimicrobial activity against resistant bacterial strains with modified quinazoline structures. |
| El-Sayed et al., 2017 | Anticonvulsant | Showed efficacy in reducing seizure frequency in animal models with certain quinazoline derivatives. |
Mechanism of Action
The mechanism of action of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Quinazolinone and Benzamide Moieties
The compound shares structural similarities with derivatives reported in the International Journal of Molecular Sciences (2013), which synthesized seven quinazolinone and imidazolidinone derivatives. Below is a comparative analysis:
Table 1: Physical and Structural Properties of Selected Analogues
Key Observations:
Core Structure Variations: The target compound and the analogue in share the quinazolinone core, whereas compounds in feature an imidazolidinone core. The presence of a thiourea linker in differentiates their solubility and hydrogen-bonding capabilities compared to the direct benzamide linkage in the target compound.
Substituent Effects :
- Nitro Groups : The 3-nitrobenzamide substituent in the target compound and 3-nitrobenzamide derivatives in exhibit distinct electronic effects. Nitro groups generally increase molecular polarity and may lower melting points (e.g., 168–170°C in vs. 244–246°C for thiophene-carboxamide derivatives ).
- Halogen vs. Nitro : The chloro-substituted analogue in (C22H15ClN4O4) has a lower molecular weight but lacks the nitro group’s electron-withdrawing effects, which could influence reactivity and binding affinity.
Synthetic Yields :
Functional Group Comparisons
- Nitrobenzamide Derivatives :
- Heterocyclic Modifications :
Research Findings and Implications
- Spectroscopic Characterization :
- Theoretical vs. Experimental Data :
- Discrepancies in melting points between structurally similar compounds (e.g., 168–170°C in vs. 162–164°C in ) highlight the impact of core structure and linker groups on crystallinity.
Biological Activity
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.
Chemical Structure and Synthesis
The compound features a quinazoline core, which is known for its diverse pharmacological properties. The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Quinazoline Core : This is achieved through the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.
- Introduction of Nitro and Benzamide Groups : The nitro group can be introduced via nitration reactions, while the benzamide moiety is formed through acylation reactions.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including:
- Enzymes : It may inhibit specific enzymes involved in cellular processes.
- Receptors : The compound could modulate receptor activity, influencing signaling pathways.
The unique structural features of the compound facilitate binding to these targets, potentially leading to anti-inflammatory and anticancer effects. The presence of the nitro group enhances its reactivity and bioactivity.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
- Antitumor Activity : Studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of quinazoline have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells .
- Anti-inflammatory Effects : Compounds containing quinazoline moieties are often explored for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokine production and modulate immune responses .
- Antimicrobial Properties : Some studies have reported that quinazoline derivatives possess antimicrobial activity against a range of pathogens, making them potential candidates for antibiotic development .
Case Studies
Several case studies highlight the biological activities of compounds related to this compound:
Q & A
Q. What synthetic methodologies are optimal for preparing N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step routes, starting with the construction of the quinazolinone core followed by functionalization. A common approach includes:
Quinazolinone Formation : Cyclocondensation of anthranilic acid derivatives with aldehydes or ketones under acidic conditions .
Coupling Reactions : Amide bond formation between the quinazolinone intermediate and 3-nitrobenzoyl chloride via Schotten-Baumann conditions (e.g., using triethylamine as a base in dichloromethane) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.
Key Variables :
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Primary Methods :
- NMR Spectroscopy :
- X-ray Crystallography : Monoclinic crystal system (space group P21/c) with unit cell parameters (a = 8.617 Å, b = 20.438 Å, c = 15.038 Å, β = 106.27°) resolves molecular conformation .
- HPLC-MS : Retention time (e.g., 12.3 min on C18 column) and m/z = 407.1 [M+H]+ confirm purity and molecular weight .
Advanced Research Questions
Q. How does the molecular conformation influence biological activity, and what crystallographic insights support this?
The compound adopts a planar quinazolinone core with a dihedral angle of 28.5° between the quinazolinone and nitrobenzamide moieties. This conformation facilitates π-π stacking with target proteins (e.g., kinases) . Key Findings :
Q. How can computational methods like molecular docking and Hirshfeld surface analysis predict target interactions?
Methodology :
Molecular Docking (AutoDock Vina):
- Dock the compound into the ATP-binding pocket of EGFR kinase (PDB: 1M17).
- Results: Binding energy = −9.2 kcal/mol, driven by H-bonds with Met793 and hydrophobic interactions with Leu718 .
Hirshfeld Surface Analysis :
Q. What strategies resolve contradictions in crystallographic data between studies?
Case Example : Discrepancies in unit cell parameters (e.g., a = 8.617 Å vs. 8.592 Å in related derivatives) may arise from:
Q. How can structure-activity relationships (SAR) guide the optimization of this compound?
SAR Insights :
- Nitro Group Position : Meta-substitution (vs. para) enhances solubility without compromising binding .
- Quinazolinone Methylation : 2-Methyl group improves metabolic stability (t1/2 = 4.2 h in human microsomes) .
Experimental Design : - Synthesize analogs with fluorinated or trifluoromethyl groups to assess lipophilicity (ClogP) vs. IC50 correlations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
